2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts or reagents like hydrazine.
Substitution Reactions:
Sulfur Incorporation: The sulfanyl group is introduced through reactions involving sulfur-containing reagents.
Condensation Reaction: The final step involves the condensation of the triazole derivative with 4-nitrobenzaldehyde to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and often exhibit similar biological activities.
Benzaldehyde Derivatives: Compounds with benzaldehyde moieties may have comparable reactivity and applications.
Sulfanyl Compounds: Sulfanyl-containing compounds are known for their diverse chemical properties.
Uniqueness
The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C25H22N6O4S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22N6O4S/c1-17-3-9-20(10-4-17)30-24(19-7-13-22(35-2)14-8-19)28-29-25(30)36-16-23(32)27-26-15-18-5-11-21(12-6-18)31(33)34/h3-15H,16H2,1-2H3,(H,27,32)/b26-15+ |
InChI Key |
PDDIFXKAIMUUGK-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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